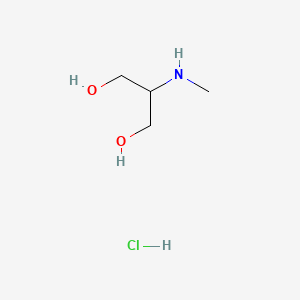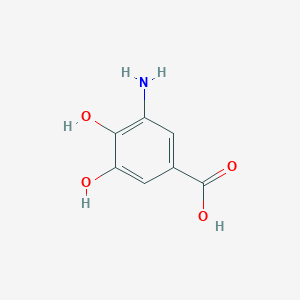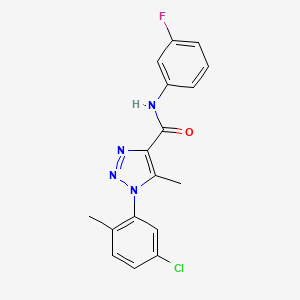
2-(Methylamino)propane-1,3-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)propane-1,3-diol hydrochloride, also known as 2-[(methylamino)methyl]propane-1,3-diol hydrochloride, is a chemical compound with the CAS Number: 2172022-66-9 . It has a molecular weight of 155.62 . The compound is stored at room temperature and it is in the form of an oil .
Molecular Structure Analysis
The molecular structure of 2-(Methylamino)propane-1,3-diol hydrochloride can be represented by the InChI code: 1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H . This indicates that the molecule consists of a propane-1,3-diol backbone with a methylamino group attached to the second carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)propane-1,3-diol hydrochloride include a molecular weight of 155.62 , and it is in the form of an oil . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Neurotoxicological Evaluation
- Synthesis and Neurotoxicological Properties: Zhao et al. (1992) investigated the neurotoxicological properties of potential metabolites related to 2-(methylamino)propane-1,3-diol hydrochloride, specifically examining their effects on biogenic amine levels in rats (Zhao et al., 1992).
Industrial Applications
- Synthesis of Complex Esters for Automotive Gear Lubricants: Nagendramma and Kaul (2008) focused on the synthesis of di- and triol-centered polyols like 2-(methylamino)propane-1,3-diol hydrochloride for potential use in automotive gear lubricants (Nagendramma & Kaul, 2008).
Downstream Processing in Microbial Production
- Recovery and Purification in Biological Production: Xiu and Zeng (2008) discussed the importance of diols like 2-(methylamino)propane-1,3-diol hydrochloride in the recovery and purification processes in the microbial production of chemicals (Xiu & Zeng, 2008).
Solubility Research
- Solubility Studies in Pharmaceutical Applications: Jouyban et al. (2010) conducted studies on the solubility of certain drugs in solutions containing compounds like 2-(methylamino)propane-1,3-diol hydrochloride (Jouyban et al., 2010).
Organic-Inorganic Hybrid Materials
- Synthesis of Organic-Inorganic Hybrids: Research by Li et al. (2015) included the use of derivatives of 2-(methylamino)propane-1,3-diol hydrochloride in the synthesis of octamolybdate-based organic-inorganic hybrids (Li et al., 2015).
Crystallography and Computational Studies
- Structural Analysis of Cathinones: Nycz et al. (2011) used structural analogs of 2-(methylamino)propane-1,3-diol hydrochloride in crystallography and computational studies of cathinones (Nycz et al., 2011).
Synthetic Chemistry
- Synthesis of Organic Compounds: Hajji et al. (2003) reported the chemoselective reaction of derivatives of 2-(methylamino)propane-1,3-diol hydrochloride for the synthesis of 1,3-oxazolidines and 1,3-dioxolanes (Hajji et al., 2003).
In Vivo Medical Applications
- Use as a Carbon Dioxide Buffer: Nahas (1959) explored the use of a compound structurally related to 2-(methylamino)propane-1,3-diol hydrochloride as an intravenous carbon dioxide buffer in dogs (Nahas, 1959).
Pharmaceutical Research
- Review of Immunosuppressant Analogs: Xu Yun-gen (2008) reviewed the development of FTY720, an analog of 2-(methylamino)propane-1,3-diol hydrochloride, highlighting its potential in treating various disorders and diseases (Xu Yun-gen, 2008).
Safety and Hazards
The safety information for 2-(Methylamino)propane-1,3-diol hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-(methylamino)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-4(2-6)3-7;/h4-7H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGMVKUSYVFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)

![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)
![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)





![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)